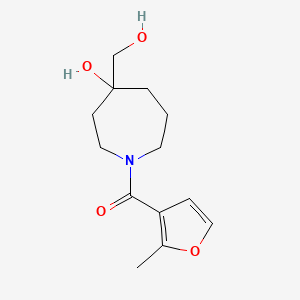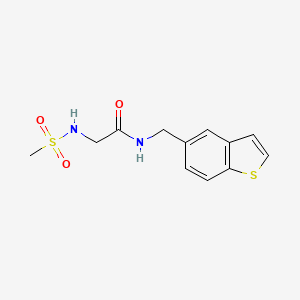![molecular formula C17H23N3O3 B5404043 2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5404043.png)
2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid, also known as PHCCC, is a selective positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 4 (mGluR4). It is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid acts as a PAM of mGluR4, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of mGluR4 has been shown to have neuroprotective effects and to modulate neurotransmitter release in various brain regions. 2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid enhances the activity of mGluR4 by binding to a site on the receptor that is distinct from the glutamate binding site.
Biochemical and Physiological Effects
2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the promotion of neuroprotection. Additionally, 2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid in lab experiments is its selectivity for mGluR4, which allows for more precise manipulation of this receptor compared to other compounds that may have off-target effects. However, one limitation of using 2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Orientations Futures
Future research on 2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid could focus on its potential therapeutic applications in various neurological and psychiatric disorders, as well as its underlying mechanisms of action. Additionally, the development of more potent and selective PAMs of mGluR4 could further enhance our understanding of the role of this receptor in the brain and its potential as a therapeutic target.
Méthodes De Synthèse
The synthesis of 2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid involves the reaction of 4-(2-pyridinyl)piperazine with cyclohexanecarboxylic acid chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and traumatic brain injury. Additionally, 2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Propriétés
IUPAC Name |
2-(4-pyridin-2-ylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c21-16(13-5-1-2-6-14(13)17(22)23)20-11-9-19(10-12-20)15-7-3-4-8-18-15/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDPFFGOYWAQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5403971.png)
![propyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5403975.png)
![1-(2,2-dimethylpropyl)-4-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5403986.png)
![N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide](/img/structure/B5403990.png)
![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5403993.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5403996.png)
![4-{[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5404001.png)
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5404007.png)
![methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5404014.png)
![methyl 3-(4-chlorophenyl)-2-[(2-methoxybenzoyl)amino]acrylate](/img/structure/B5404019.png)

![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5404037.png)
![4,6-dimethyl-2-oxo-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5404051.png)
